molecular formula C13H22N4O2 B2985236 Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate CAS No. 2138015-24-2

Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate

Cat. No. B2985236
CAS RN: 2138015-24-2
M. Wt: 266.345
InChI Key: KCTVAOHCDQOBEJ-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate is a chemical compound with the CAS Number: 2138015-24-2 . It has a molecular weight of 266.34 . It is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22N4O2/c1-13(2,3)19-12(18)10-8-17(16-15-10)11-7-5-4-6-9(11)14/h8-9,11H,4-7,14H2,1-3H3/t9-,11+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 266.34 . Unfortunately, additional physical and chemical properties like melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

Novel Compound Synthesis

  • The synthesis of novel heterocyclic substituted α-amino acids derived from L-aspartic acid demonstrates the use of tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate in generating a range of compounds including pyridines, pyrazolines, isoxazoles, and triazoles. This method allows for the creation of non-proteinogenic heterocyclic substituted α-amino acids with high enantiomeric purity, showcasing its versatility as a building block in organic synthesis (Adlington et al., 2000).

Catalytic Activity and Complex Formation

  • Research on palladium(II) complexes bearing triazole-based N-heterocyclic carbene (NHC) ligands, including tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate, has demonstrated their effective catalytic performance in Suzuki–Miyaura cross-coupling reactions. The study highlights the significant potential of these complexes in catalysis under mild conditions, contributing to the development of more efficient and versatile catalytic systems (Turek et al., 2014).

Chemical Properties and Reactivity

  • The investigation into the regioselective alkylation of amino- and mercapto-1,2,4-triazoles with tert-butanol and HClO4 provides insights into the chemical reactivity of tert-butyl substituted triazoles. This study elucidates the conditions under which monoalkylation and exhaustive alkylation occur, leading to di-tert-butyl substituted derivatives. Such understanding is crucial for the synthesis of specific triazole derivatives with desired functional groups (Voitekhovich et al., 2012).

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)10-8-17(16-15-10)11-7-5-4-6-9(11)14/h8-9,11H,4-7,14H2,1-3H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTVAOHCDQOBEJ-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN(N=N1)C2CCCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=CN(N=N1)[C@@H]2CCCC[C@@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate

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